molecular formula C25H28N2O5 B2999874 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888447-51-6

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Katalognummer B2999874
CAS-Nummer: 888447-51-6
Molekulargewicht: 436.508
InChI-Schlüssel: OYBXNRGOKCJBOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as C16, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Wirkmechanismus

The exact mechanism of action of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood, but several studies have suggested that it exerts its biological activities by targeting various molecular pathways. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the synthesis of pro-inflammatory mediators. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. For instance, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in carrageenan-induced rat paw edema model. 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has also been found to induce apoptosis in various cancer cell lines by activating the caspase-dependent pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit low toxicity in various in vitro and in vivo studies, which makes it a safe compound for further investigation. However, one of the limitations of using 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Zukünftige Richtungen

Several future directions can be explored for the further investigation of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in vivo, which will help in determining its efficacy and toxicity in animal models. Additionally, the potential of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide as a therapeutic agent in various diseases such as cancer, inflammation, and pain can be further explored. Furthermore, the development of novel analogs of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide with improved solubility and efficacy can also be explored for the development of more potent therapeutic agents.

Synthesemethoden

The synthesis of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-cyclohexylacetamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is reacted with 2-hydroxybenzofuran in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory and analgesic properties of 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, 3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Eigenschaften

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,3-5,8-9,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBXNRGOKCJBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.